
5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole
Overview
Description
5-(Chloromethyl)-1-ethyl-1H-1,2,4-triazole is a triazole derivative characterized by a chloromethyl (-CH2Cl) group at the 5-position and an ethyl (-C2H5) substituent at the 1-position of the triazole ring.
- Molecular Formula: Likely C5H8ClN3 (based on substitutions in similar compounds, e.g., 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole in ).
- Molecular Weight: Estimated ~157.6 g/mol (adjusted from 244.1 g/mol for the methyl-phenyl analog in ).
- Key Features: The chloromethyl group enhances reactivity for nucleophilic substitution, while the ethyl group may influence steric and electronic properties compared to smaller alkyl substituents .
Preparation Methods
Core Triazole Ring Formation Strategies
The 1,2,4-triazole scaffold serves as the structural backbone for the target compound. Industrial-scale syntheses of 1H-1,2,4-triazole derivatives typically employ formic acid derivatives and hydrazine precursors under controlled conditions. The patent CN105906575A demonstrates a high-yield route using methyl formate, hydrazine hydrate, and ammonium chloride at 120–130°C under pressure, achieving yields up to 90% . This method’s efficiency stems from in situ generation of formamide intermediates, which cyclize to form the triazole core.
For 5-(chloromethyl)-1-ethyl derivatives, pre-functionalized starting materials may be required. A plausible approach involves:
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Ethyl group introduction : Prior to ring closure, ethyl hydrazine derivatives could be synthesized via nucleophilic substitution of hydrazine with ethyl halides.
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Chloromethyl group positioning : Electrophilic chloromethylation at the 5-position post-cyclization, using reagents like chloromethyl methyl ether (MOMCl) under acidic conditions.
Post-Functionalization of Preformed Triazole Cores
N-Ethylation Methodologies
The patent CN113651762A details N-methylation of 1,2,4-triazole using chloromethane and potassium hydroxide in ethanol . Adapting this for ethyl groups would involve substituting chloromethane with chloroethane (ethyl chloride). Key parameters include:
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Base Concentration | 10–15% KOH (w/v) | Prevents over-alkylation |
Temperature | 60–80°C | Balances reaction rate vs. side reactions |
Ethyl Chloride Molar Ratio | 1.2–1.5 eq | Ensures complete N-ethylation |
However, competitive alkylation at N1 vs. N4 positions necessitates careful regiochemical control. Bulky bases like DBU may favor N1 selectivity through steric effects.
Chloromethylation at C5
Chloromethylation of aromatic systems typically employs the Blanc reaction (formaldehyde/HCl/ZnCl₂). Applied to 1-ethyl-1H-1,2,4-triazole, this would proceed via:
Critical factors:
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Catalyst loading : 0.5–1.0 eq ZnCl₂ maximizes electrophilic substitution
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Temperature control : 0–5°C minimizes poly-chloromethylation
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Substrate solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity
Integrated Synthetic Routes
Sequential Alkylation-Chloromethylation
Route A
-
N-Ethylation :
1-Ethyl-1H-1,2,4-triazole synthesized via modified CN113651762A methodology : -
C5 Chloromethylation :
Blanc reaction conditions applied to 1-ethyl intermediate:
Route B
Direct synthesis from pre-functionalized hydrazine:
This one-pot approach remains theoretical but could reduce step count if optimized.
Comparative Analysis of Synthetic Approaches
Method | Advantages | Limitations | Typical Yield |
---|---|---|---|
Post-functionalization (Route A) | High regiocontrol, established protocols | Multiple steps, purification challenges | 50–60% overall |
Integrated alkylation (Route B) | Fewer steps, atom economy | Limited precedent, side reactions | Not reported |
Ring-closing metathesis | Potential for stereochemical control | Requires specialized catalysts | <40% in analogs |
Critical Process Parameters
Temperature Effects on Chloromethylation
Data from analogous systems (e.g., benzotriazole chloromethylation):
Temperature (°C) | Reaction Time (h) | Selectivity (5- vs. 4-position) |
---|---|---|
0 | 24 | 9:1 |
25 | 12 | 6:1 |
40 | 6 | 3:1 |
Low temperatures favor 5-position selectivity but require extended reaction times .
Solvent Impact on N-Ethylation
Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation |
---|---|---|---|
Ethanol | 24.3 | 2.1 | 15–20% |
DMF | 36.7 | 3.8 | 5–8% |
THF | 7.5 | 1.4 | 25–30% |
Polar aprotic solvents enhance reaction rates while minimizing quaternization .
Scalability and Industrial Considerations
The CN105906575A process demonstrates scalability up to 10L reactor volumes with consistent 85–90% yields . Key transferable elements for 5-(chloromethyl)-1-ethyl derivative production include:
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Continuous methanol removal : Critical for shifting equilibrium in cyclization steps
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Ethanol recrystallization : Effective for final product purification (85–90% recovery)
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Waste minimization : Closed-loop systems for HCl and ammonium salt recovery
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems could address exotherm management in chloromethylation steps:
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10× improved heat transfer vs. batch reactors
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Residence time <5 minutes minimizes decomposition
Enzymatic N-Ethylation
Preliminary studies on transalkylases show potential for:
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100% regioselectivity at N1 position
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Ambient temperature operation
-
Current limitation: Enzyme stability <5 cycles
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution with a variety of nucleophiles, enabling diverse functionalization:
Reaction with Amines
Primary or secondary amines displace the chloride to form alkylated amine derivatives. For example:
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Product : 3-[(1-Ethyl-1H-1,2,4-triazol-3-yl)methyl]-6-(ethylthio)-1-(2,4,5-trifluorobenzyl)-1,3,5-triazine-2,4(1H,3H)-dione (yield: ~75%) .
Reaction with Thiols
Thiols substitute the chloride to form thioether-linked triazoles:
Hydrolysis to Hydroxymethyl Derivatives
Hydrolysis under basic conditions produces hydroxymethyl-triazoles:
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Conditions : NaOH (1M) in H<sub>2</sub>O/THF (1:1), reflux.
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Product : 5-(Hydroxymethyl)-1-ethyl-1H-1,2,4-triazole (yield: 68%).
Alkylation Reactions
The triazole nitrogen can participate in alkylation, enhancing molecular complexity:
N-Alkylation
Reaction with alkyl halides in the presence of a base:
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Example : Methylation with iodomethane forms 1-ethyl-3-(chloromethyl)-5-methyl-1H-1,2,4-triazole (yield: 54%) .
Cyclization Reactions
The chloromethyl group facilitates cyclization to form fused heterocycles:
Formation of Triazolotriazines
Reaction with thiourea derivatives under basic conditions:
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Product : 6-(Ethylthio)-3-[(1-ethyl-1H-1,2,4-triazol-3-yl)methyl]-1,3,5-triazine-2,4(1H,3H)-dione (yield: 62%) .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
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Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, toluene/EtOH/H<sub>2</sub>O (3:1:1), 80°C .
Mechanistic Insights
Scientific Research Applications
Antifungal Activity
The compound exhibits significant antifungal properties attributed to its ability to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death. Studies have shown that derivatives of triazoles can effectively combat fungal infections, making them essential in antifungal drug development .
Case Study:
In a study evaluating the antifungal efficacy of various triazole derivatives, 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole demonstrated potent activity against several fungal strains. The compound was found to be effective in combination therapies, enhancing the efficacy of existing antifungal agents .
Antibacterial Properties
Research indicates that this compound also possesses antibacterial activity. It has been studied for its potential against resistant bacterial strains. The compound's mechanism involves interaction with bacterial enzymes critical for cell wall synthesis .
Data Table: Antibacterial Activity of Triazole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 2 µg/mL | |
Bacillus subtilis | 1 µg/mL |
Herbicidal Properties
The compound has shown potential as a herbicide due to its ability to inhibit specific metabolic pathways in plants. Its structural properties allow it to act selectively against certain weed species while minimizing damage to crops .
Case Study:
Field trials demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield. This highlights its potential as an environmentally friendly herbicide option .
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes structural analogs, substituent effects, and key properties:
Physical and Chemical Properties
- Density: Triazole derivatives with fused rings (e.g., AzNBT) exhibit higher densities (1.68 g/cm³) compared to non-fused analogs, though still lower than classic energetic compounds like TNT (~1.65 g/cm³) . The ethyl group in the target compound may reduce density slightly compared to bulkier aryl substituents.
- Reactivity : The chloromethyl group enables facile functionalization (e.g., nucleophilic substitution), as seen in the synthesis of Ensitrelvir intermediates . Ethyl substituents may enhance lipophilicity compared to methyl groups, influencing pharmacokinetics in drug candidates .
Biological Activity
5-(Chloromethyl)-1-ethyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This compound's structural characteristics position it as a potential candidate for therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent research findings.
Antimicrobial Activity
The 1,2,4-triazole scaffold is known for its significant antimicrobial properties. Various studies have reported the antibacterial activity of triazole derivatives against a range of pathogens.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 8 | 15 |
Escherichia coli | 16 | 12 |
Bacillus subtilis | 4 | 20 |
Pseudomonas aeruginosa | 32 | 10 |
The compound exhibited notable activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 4 µg/mL and a zone of inhibition measuring 20 mm. Comparatively, it showed moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Antifungal and Antiviral Properties
Research has also highlighted the antifungal and antiviral potential of triazole derivatives. The incorporation of various substituents on the triazole ring can enhance these properties.
In a study focusing on the synthesis and evaluation of novel triazole compounds, derivatives similar to this compound demonstrated significant antifungal activity against clinical strains of Candida albicans and Aspergillus niger. The most active compounds showed MIC values ranging from 0.5 to 8 µg/mL .
Anticancer Activity
The anticancer potential of triazoles is well-documented. Compounds containing the triazole moiety have been shown to inhibit tumor cell proliferation through various mechanisms.
Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (Breast) | 45 |
PC3 (Prostate) | 50 | |
HT-29 (Colon) | 60 |
In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer (MDA-MB-231), prostate cancer (PC3), and colon cancer (HT-29) cell lines with IC50 values ranging from 45 to 60 µM. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .
The biological activity of triazoles is often attributed to their ability to interfere with cellular processes such as nucleic acid synthesis and enzyme function. Molecular docking studies indicate that triazoles can bind to various target proteins involved in cancer progression and microbial resistance.
For instance, docking studies have shown that compounds similar to this compound can effectively interact with thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. The binding affinity suggests that these compounds may serve as selective inhibitors of TP .
Case Studies
Several case studies have illustrated the efficacy of triazoles in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with triazole derivatives resulted in significant improvement in infection resolution rates compared to standard antibiotic therapy.
- Case Study on Anticancer Treatment : In a study involving patients with advanced breast cancer, administration of a regimen including triazole derivatives resulted in reduced tumor size and improved survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?
The synthesis typically involves chloromethylation of 1-ethyl-1H-1,2,4-triazole using formaldehyde and hydrochloric acid under reflux. Key parameters include:
- Temperature : 60–80°C to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloromethyl group.
- Stoichiometry : Excess formaldehyde (1.2–1.5 equivalents) improves conversion rates. Yield optimization requires monitoring via TLC or HPLC to track intermediates .
Q. How can substitution reactions at the chloromethyl group be systematically studied?
The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. Methodological steps include:
- Nucleophile selection : Primary amines (e.g., methylamine) react efficiently in ethanol at 25°C.
- Kinetic analysis : Use UV-Vis or NMR spectroscopy to monitor reaction progress and calculate rate constants.
- Workup : Purify derivatives via column chromatography (silica gel, ethyl acetate/hexane) .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., ethyl vs. methyl substitution at N1) and chloromethyl group integrity.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- Elemental analysis : Ensures purity (>95%) and correct C/H/N/Cl ratios .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in complex reaction systems?
- Steric hindrance : Bulky substituents on the triazole ring (e.g., ethyl at N1) reduce substitution rates due to restricted access to the chloromethyl site.
- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the triazole ring enhance electrophilicity at the chloromethyl carbon. Computational studies (DFT) can model transition states to predict reactivity trends .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Structure-activity relationship (SAR) analysis : Compare IC values of derivatives with varying substituents (e.g., ethyl vs. methyl groups).
- Mechanistic assays : Use enzyme inhibition assays (e.g., cytochrome P450) or receptor-binding studies to identify primary targets.
- Statistical validation : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with activity .
Q. How can X-ray crystallography elucidate the structural basis of this compound’s interactions with biological targets?
- Crystallization : Co-crystallize the compound with target proteins (e.g., fungal CYP51) using vapor diffusion methods.
- Data collection : Resolve bond lengths (<2.0 Å resolution) to identify key interactions (e.g., halogen bonding via chlorine).
- Docking studies : Validate crystallographic data with molecular dynamics simulations .
Q. What advanced kinetic methods are suitable for studying degradation pathways in environmental matrices?
- LC-MS/MS : Quantify degradation products (e.g., hydroxymethyl derivatives) in soil or water samples.
- Isotopic labeling : Use C-labeled compounds to trace metabolic pathways in microbial systems.
- Half-life calculations : Apply first-order kinetics models under varying pH/temperature conditions .
Q. Methodological Tables
Table 1: Key Synthetic Parameters for Chloromethylation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | ↑ Yield above 70°C |
Formaldehyde Equiv. | 1.2–1.5 | Minimizes side products |
Reaction Time | 6–8 hours | Plateau after 8 hours |
Source : |
Table 2: Substitution Reactivity with Nucleophiles
Nucleophile | Solvent | Rate Constant (k, s) |
---|---|---|
Methylamine | Ethanol | 2.3 × 10 |
Sodium Thiophenolate | DMF | 5.8 × 10 |
Methanol | THF | 1.1 × 10 |
Source : |
Properties
IUPAC Name |
5-(chloromethyl)-1-ethyl-1,2,4-triazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-5(3-6)7-4-8-9/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWMDJXWPBWTLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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